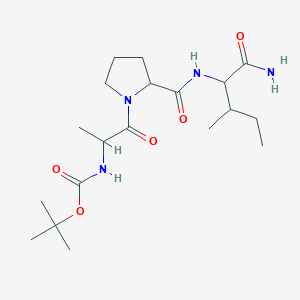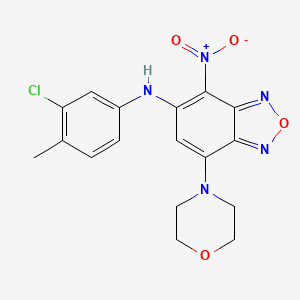![molecular formula C27H25NO3 B4055635 2-[4-(2-biphenylyloxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055635.png)
2-[4-(2-biphenylyloxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[4-(2-biphenylyloxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C27H25NO3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.18344366 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Spectroscopy
- NMR Spectroscopy: The structure of related isoindoline-1,3-dione derivatives has been characterized using 1D and 2D NMR spectroscopy, demonstrating the utility of these techniques in confirming the identity of complex organic compounds (Dioukhane et al., 2021).
- Photophysical Properties: Research into the photophysical properties of novel phthalimide derivatives, including solvatochromic shift methods to estimate dipole moments, highlights the potential of these compounds in developing new materials with specific optical properties (Akshaya et al., 2016).
Crystal Structure Analysis
- Studies on the crystal structure of isoindoline-1,3-dione derivatives provide insights into their molecular arrangements and potential applications in material science and drug design (Anouar et al., 2019).
Materials Science and Organic Electronics
- Mesogenic Schiff Bases: Research into isoindoline-1,3-dione based mesogenic Schiff bases explores their application in liquid crystal technology, potentially leading to new types of display technologies or optical devices (Dubey et al., 2018).
Synthesis and Chemical Reactions
- The efficient synthesis of N-(arylaminomethyl)-phthalimides showcases the versatility of isoindoline-1,3-dione derivatives in organic synthesis, contributing to the development of novel compounds with potential applications in various fields (Sena et al., 2007).
Biological Applications
- AChE Inhibitor Evaluation: Isoindoline-1,3-dione derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in Alzheimer’s disease. This research suggests potential therapeutic applications for these compounds in treating neurodegenerative diseases (Andrade-Jorge et al., 2018).
Organic Cathode Materials
- Computational studies predict the redox behavior of isoindole-4,7-dione derivatives, highlighting their potential as organic cathode materials for Li-ion batteries. This research offers a pathway to more sustainable and versatile energy storage solutions (Karlsson et al., 2012).
Eigenschaften
IUPAC Name |
5-methyl-2-[4-(2-phenylphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-18-11-16-23-24(17-18)27(30)28(26(23)29)20-12-14-21(15-13-20)31-25-10-6-5-9-22(25)19-7-3-2-4-8-19/h2-10,12-15,18,23-24H,11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCROCKJEYQBINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-formyl-1-piperazinyl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4055568.png)
![methyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4055574.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[2-(2,2,6,6-tetramethyl-4-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4055576.png)
![4-[(diethylamino)methyl]-5-ethyl-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-2-furamide](/img/structure/B4055580.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutanoyl]pyrrolidine](/img/structure/B4055584.png)

![methyl 5-acetyl-2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4055599.png)
![2-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4055629.png)
![4-(3,5-dimethyl-1-benzofuran-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4055643.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride](/img/structure/B4055654.png)

